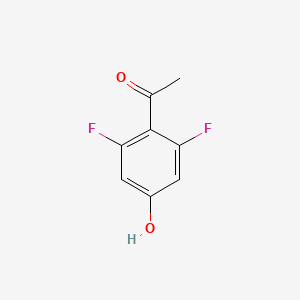

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone

Beschreibung

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a para-hydroxyl group and ortho-fluorine substituents on the aromatic ring. Its molecular formula is C₈H₆F₂O₂, with a molecular weight of 172.13 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a polar hydroxyl group, influencing its physicochemical properties and biological activity.

Eigenschaften

CAS-Nummer |

1378820-19-9 |

|---|---|

Molekularformel |

C8H6F2O2 |

Molekulargewicht |

172.13 g/mol |

IUPAC-Name |

1-(2,6-difluoro-4-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)8-6(9)2-5(12)3-7(8)10/h2-3,12H,1H3 |

InChI-Schlüssel |

DDEKVGKWWNMZOT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C=C(C=C1F)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-(2,6-Difluor-4-hydroxyphenyl)ethanon kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2,6-Difluorphenol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion findet typischerweise unter Rückflussbedingungen statt, was zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 1-(2,6-Difluor-4-hydroxyphenyl)ethanon die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine effiziente und skalierbare Synthese zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren, wobei häufig fortschrittliche Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(2,6-Difluor-4-hydroxyphenyl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Ethanongruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Fluoratome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte:

Oxidation: Bildung von 2,6-Difluor-4-hydroxybenzoesäure.

Reduktion: Bildung von 1-(2,6-Difluor-4-hydroxyphenyl)ethanol.

Substitution: Bildung verschiedener substituierter Phenylethanone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Activity

Research indicates that 1-(2,6-difluoro-4-hydroxyphenyl)ethanone exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various derivatives and found that certain compounds within this class demonstrated effective inhibition against a range of human cancer cell lines. The compound's mechanism appears to involve cell cycle arrest, particularly in the G0/G1 phase, which is crucial for halting cancer cell proliferation .

Case Study: Cell Cycle Arrest

In a detailed experimental setup, HT29 colorectal cancer cells treated with 1-(2,6-difluoro-4-hydroxyphenyl)ethanone showed a marked increase in G0/G1 phase arrest after 24, 48, and 72 hours of treatment. The percentage of cells in this phase rose significantly, indicating the compound's potential as an anticancer agent .

Biochemical Research

Enzyme Inhibition Studies

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone is employed in biochemical assays to investigate enzyme activity. Its role as an inhibitor can provide insights into metabolic pathways relevant to disease processes. For instance, studies have utilized this compound to understand the inhibition mechanisms of specific enzymes involved in cancer metabolism .

Antioxidant Properties

The compound's antioxidant capabilities are being explored for their potential therapeutic benefits in chronic diseases characterized by oxidative stress. Research suggests that it may help mitigate oxidative damage in biological systems, making it a candidate for further studies aimed at developing antioxidant therapies .

Material Science

Polymer Development

In material science, 1-(2,6-difluoro-4-hydroxyphenyl)ethanone is used as an intermediate in the synthesis of advanced materials. Its incorporation into polymer formulations has been shown to enhance thermal stability and chemical resistance, which are essential properties for applications in coatings and composites .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for drug design and development.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone with key analogs:

Key Observations :

- Halogen Effects : Fluorine and chlorine substituents increase molecular weight and stability but reduce solubility in polar solvents. The tetrafluoro analog (208.11 g/mol) has a higher melting point (109–111°C) due to increased symmetry and intermolecular forces .

- Functional Group Interactions: The hydroxyl group in the target compound enhances hydrogen bonding, while methoxy groups in analogs like 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone improve solubility but may reduce enzymatic binding affinity .

Biologische Aktivität

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone, also known as 2',6'-difluoro-4'-hydroxyacetophenone, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

- Molecular Formula : C8H6F2O2

- Molecular Weight : 172.13 g/mol

- CAS Number : 1378820-19-9

Antimicrobial Activity

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone has been studied for its antimicrobial effects against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity (MIC in μg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 150 |

Research indicates that the difluorinated structure enhances the compound's ability to penetrate bacterial membranes, leading to increased antibacterial efficacy .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce cell cycle arrest in various cancer cell lines, including breast and lung cancer cells.

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone appears to disrupt the cell cycle by downregulating cyclin D1 and CDK4, which are crucial for cell cycle progression. This leads to an accumulation of cells in the G1 phase, effectively halting their proliferation .

Case Studies

-

Breast Cancer Cell Line Study :

- Cell Line : MCF-7 (human breast cancer)

- Concentration : 50 µM

- Outcome : Induction of apoptosis and significant reduction in cell viability after 48 hours of treatment.

-

Lung Cancer Cell Line Study :

- Cell Line : A549 (human lung carcinoma)

- Concentration : 25 µM

- Outcome : Increased levels of reactive oxygen species (ROS) and apoptosis markers after treatment.

In Vivo Studies

In vivo studies using animal models have further confirmed the anticancer potential of 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.